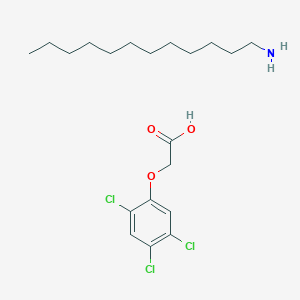
2,4,5-t Dodecylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenoxyacetic acid dodecylammonium, commonly known as 2,4,5-T dodecylammonium, is a synthetic compound belonging to the family of phenoxy herbicides. It is a derivative of 2,4,5-Trichlorophenoxyacetic acid, combined with dodecylamine. This compound is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with dodecylamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4,5-Trichlorophenoxyacetic acid and dodecylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Product Formation: The resulting product is 2,4,5-Trichlorophenoxyacetic acid dodecylammonium, which is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically formulated into various herbicidal formulations for agricultural use .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenoxyacetic acid dodecylammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorinated phenols and other oxidation products.
Reduction: Dechlorinated derivatives of the parent compound.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2,4,5-Trichlorophenoxyacetic acid dodecylammonium has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides and their environmental impact.
Biology: Investigated for its effects on plant growth and development, as well as its interactions with plant hormones.
Medicine: Studied for its potential toxicological effects and mechanisms of action in biological systems.
Industry: Utilized in the formulation of herbicidal products for agricultural and non-agricultural use.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium involves its role as a synthetic auxin. Auxins are plant hormones that regulate various aspects of plant growth and development. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth, ultimately causing damage to the vascular tissue of plants. This results in the death of broad-leaved weeds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of 2,4,5-Trichlorophenoxyacetic acid dodecylammonium.
Quaternary Ammonium Compounds: A class of compounds with similar structural features and applications.
Uniqueness
2,4,5-Trichlorophenoxyacetic acid dodecylammonium is unique due to its combination of 2,4,5-Trichlorophenoxyacetic acid and dodecylamine, which enhances its herbicidal properties and effectiveness against a broader range of weeds. Its specific mode of action as a synthetic auxin also distinguishes it from other herbicides .
Properties
CAS No. |
53404-84-5 |
|---|---|
Molecular Formula |
C20H32Cl3NO3 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
dodecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C12H27N.C8H5Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h2-13H2,1H3;1-2H,3H2,(H,12,13) |
InChI Key |
OIGSRMZMSCHCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















